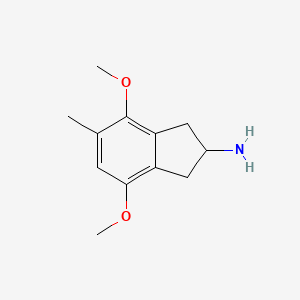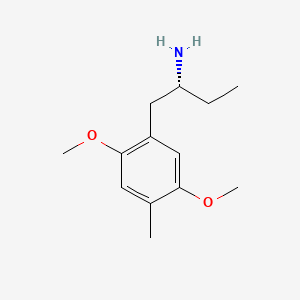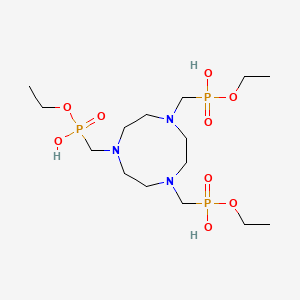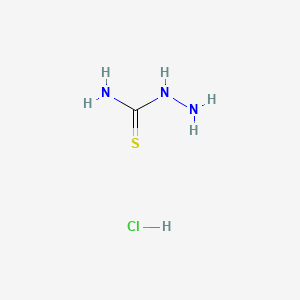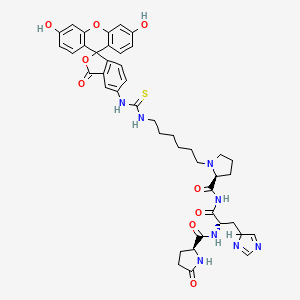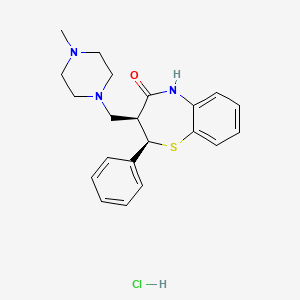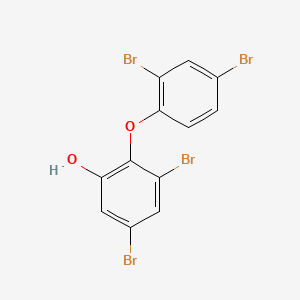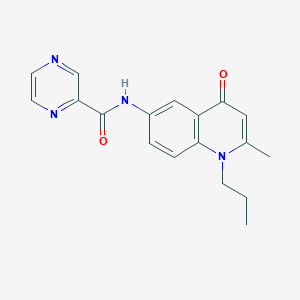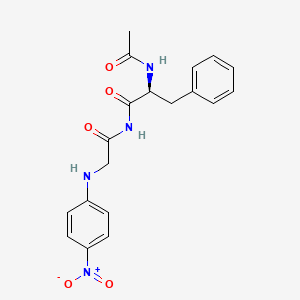
Thiamine phosphoric acid ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine monophosphate, also known as thiamin phosphoric acid or monophosphothiaminum, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. Thiamine monophosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Thiamine monophosphate has been primarily detected in cerebrospinal fluid. Within the cell, thiamine monophosphate is primarily located in the cytoplasm, membrane (predicted from logP) and mitochondria. Thiamine monophosphate exists in all eukaryotes, ranging from yeast to humans. Thiamine monophosphate participates in a number of enzymatic reactions. In particular, Thiamine monophosphate can be biosynthesized from thiamine pyrophosphate; which is catalyzed by the enzyme cancer-related nucleoside-triphosphatase. In addition, Thiamine monophosphate can be biosynthesized from 2-methyl-4-amino-5-hydroxymethylpyrimidine diphosphate and 4-methyl-5-(2-phosphonooxyethyl)thiazole through its interaction with the enzyme thiamine biosynthetic bifunctional enzyme. In humans, thiamine monophosphate is involved in the metabolic disorder called the thiamine metabolism pathway.
Thiamine(1+) monophosphate(1-) is a thiamine phosphate. It is a conjugate base of a thiamine(1+) monophosphate. It is a conjugate acid of a thiamine(1+) monophosphate(2-).
Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.
Scientific Research Applications
1. Analytical Methods Development
- Shabangi and Sutton (2005) developed a capillary zone electrophoresis method for the separation and determination of thiamin and its phosphate esters, which is crucial for accurate quantification in pharmaceutical analysis (Shabangi & Sutton, 2005).
2. Neurological Research
- Research by Rindi, Patrini, and Poloni (2005) found that thiamin monophosphate, a thiamin phosphoric ester, is the only thiamin phosphoric ester present in the cerebro-spinal fluid of mammals, indicating its potential significance in neurological functions (Rindi, Patrini, & Poloni, 2005).
3. Biochemical Studies
- Nishimune et al. (2000) discovered the presence of thiaminase, which affects thiamin and its phosphate esters, in the African silkworm Anaphe spp., linking it to neurological disorders in humans. This highlights the importance of thiamin phosphates in biochemical and nutritional research (Nishimune, Watanabe, Okazaki, & Akai, 2000).
4. Dentistry and Biomaterials
- Fu et al. (2005) studied the interactions of phosphoric acid esters, including those of thiamin, with hydroxyapatite, providing insights into their use in adhesive dentistry and potential applications in biomaterials (Fu, Sun, Qian, Shen, Chen, & Hannig, 2005).
5. Electrochemistry
- Sutton and Shabangi (2004) investigated the electrochemical properties of free thiamin and its phosphate esters in acidic solutions, contributing to our understanding of thiamin's redox properties (Sutton & Shabangi, 2004).
properties
CAS RN |
495-23-8 |
|---|---|
Product Name |
Thiamine phosphoric acid ester |
Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Other CAS RN |
10023-48-0 495-23-8 |
physical_description |
Solid |
Pictograms |
Irritant |
synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



